molecular formula C15H23BN2O6 B8116728 Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B8116728
M. Wt: 338.17 g/mol
InChI Key: GBEPPOQMZGBXEM-UHFFFAOYSA-N
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Description

Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with a molecular weight of 338.17 g/mol This compound is characterized by its unique structure, which includes a dioxazaborocane ring and an azabicyclohexane moiety

Preparation Methods

The synthesis of tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[310]hexane-2-carboxylate involves multiple stepsThe reaction conditions often require the use of inert atmospheres and low temperatures to ensure the stability of the intermediates

Chemical Reactions Analysis

Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the dioxazaborocane ring or the azabicyclohexane moiety.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential use in drug development, particularly in the design of novel therapeutic agents . Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate stands out due to its unique combination of a dioxazaborocane ring and an azabicyclohexane moiety. Similar compounds include tert-butyl 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-1H-pyrrole-1-carboxylate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical properties and applications.

Properties

IUPAC Name

tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O6/c1-14(2,3)22-13(21)18-6-5-10-7-15(10,18)16-23-11(19)8-17(4)9-12(20)24-16/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEPPOQMZGBXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C23CC2CCN3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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